molecular formula C44H54N7O8P B12373064 DMT-L-dG(ib) Phosphoramidite

DMT-L-dG(ib) Phosphoramidite

Cat. No.: B12373064
M. Wt: 839.9 g/mol
InChI Key: FDRMKYVTIFSDPR-LHVWLJOLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DMT-L-dG(ib) Phosphoramidite is a nucleoside phosphoramidite used primarily in the synthesis of oligonucleotides. It is a derivative of guanosine, where the exocyclic amine functions are protected by an isobutyryl group. This compound is crucial in the assembly of nucleotides on solid supports, making it an essential reagent in the field of DNA and RNA synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DMT-L-dG(ib) Phosphoramidite involves several steps, starting from the nucleoside guanosine. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

DMT-L-dG(ib) Phosphoramidite undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are the desired oligonucleotides with the correct sequence and structure .

Scientific Research Applications

DMT-L-dG(ib) Phosphoramidite has several scientific research applications:

Mechanism of Action

The mechanism of action of DMT-L-dG(ib) Phosphoramidite involves its incorporation into oligonucleotides during solid-phase synthesis. The compound reacts with the growing nucleotide chain, forming a phosphite triester linkage. This linkage is then oxidized to a phosphate triester, completing the addition of the nucleotide .

Comparison with Similar Compounds

Properties

Molecular Formula

C44H54N7O8P

Molecular Weight

839.9 g/mol

IUPAC Name

N-[9-[(2S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

InChI

InChI=1S/C44H54N7O8P/c1-28(2)41(52)48-43-47-40-39(42(53)49-43)46-27-50(40)38-25-36(59-60(57-24-12-23-45)51(29(3)4)30(5)6)37(58-38)26-56-44(31-13-10-9-11-14-31,32-15-19-34(54-7)20-16-32)33-17-21-35(55-8)22-18-33/h9-11,13-22,27-30,36-38H,12,24-26H2,1-8H3,(H2,47,48,49,52,53)/t36?,37-,38-,60?/m0/s1

InChI Key

FDRMKYVTIFSDPR-LHVWLJOLSA-N

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@@H]3CC([C@@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.